

Spectroscopic Profile of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: 2,1,3-Benzothiadiazol-5-ylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,1,3-Benzothiadiazol-5-ylmethanol**, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a core reference for scientists and professionals engaged in drug development and related research fields, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural integrity and purity of **2,1,3-Benzothiadiazol-5-ylmethanol** (Molecular Formula: C₇H₆N₂OS, Molecular Weight: 166.20 g/mol) are confirmed through the following spectroscopic methods. The data has been compiled and organized into standardized tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental data for ^1H and ^{13}C NMR of **2,1,3-Benzothiadiazol-5-ylmethanol** is not readily available in the public domain as of the last search. Researchers are advised to perform their own analyses or consult specialized proprietary databases.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **2,1,3-Benzothiadiazol-5-ylmethanol** are indicative of its key structural features.

Table 3: IR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	-

Note: While general spectral features for benzothiadiazole and alcohol moieties are known, specific experimental IR data for the title compound is not publicly available. Expected characteristic peaks would include O-H stretching (broad, $\sim 3200\text{-}3600\text{ cm}^{-1}$), C-H aromatic stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C aromatic stretching ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and C-O stretching ($\sim 1000\text{-}1200\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

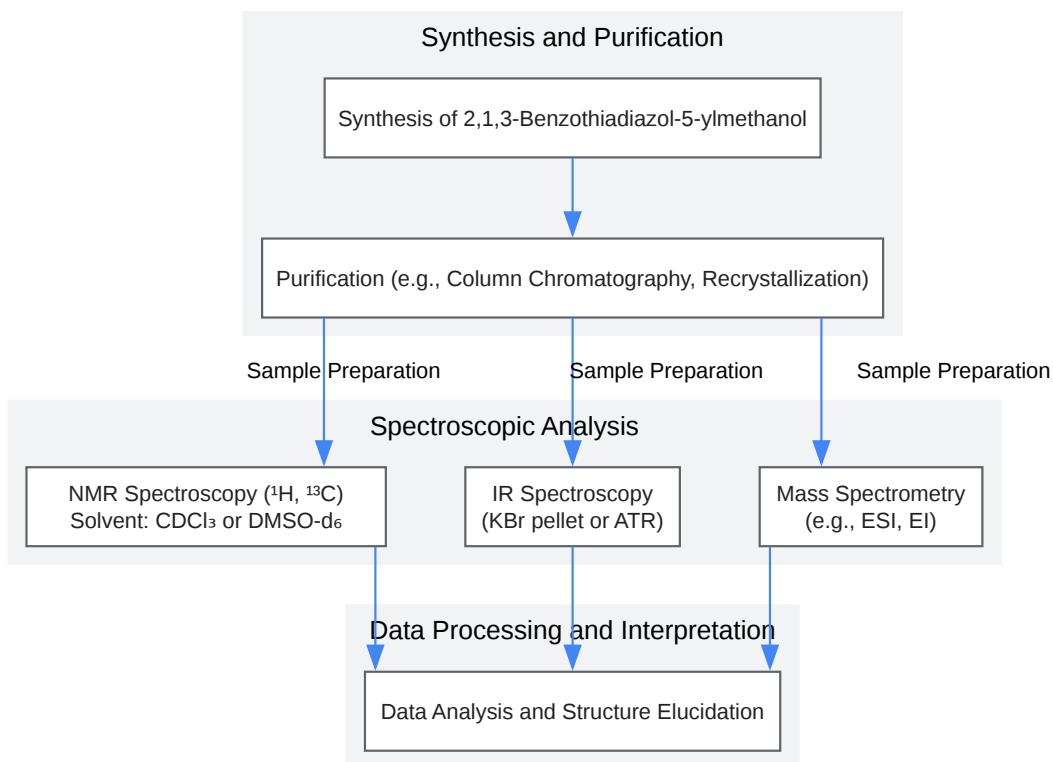
m/z	Relative Intensity (%)	Assignment
Data not available	-	-

Note: The expected molecular ion peak $[M]^+$ would be observed at $m/z \approx 166.20$. No experimental mass spectrum is publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of **2,1,3-Benzothiadiazol-5-ylmethanol** are not available in the surveyed literature. However, a general workflow for acquiring such data is presented below.

Experimental Workflow for Spectroscopic Analysis

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